molecular formula C15H14Cl2N6O B12484835 N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

Cat. No.: B12484835
M. Wt: 365.2 g/mol
InChI Key: PESXTDGWZZOMJL-UHFFFAOYSA-N
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Description

N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a complex organic compound featuring a tetrazole ring, which is known for its diverse applications in various fields such as medicinal chemistry and materials science. The presence of chloro and benzyl groups in its structure suggests potential biological activity and reactivity.

Properties

Molecular Formula

C15H14Cl2N6O

Molecular Weight

365.2 g/mol

IUPAC Name

1-N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C15H14Cl2N6O/c16-12-5-6-14(24-9-10-3-1-2-4-13(10)17)11(7-12)8-19-23-15(18)20-21-22-23/h1-7,19H,8-9H2,(H2,18,20,22)

InChI Key

PESXTDGWZZOMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)CNN3C(=NN=N3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 5-chloro-2-hydroxybenzyl alcohol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the benzyl ether.

    Introduction of the Tetrazole Ring: The benzyl ether is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring.

    Final Amination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its reactive groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The chloro and benzyl groups may facilitate binding to enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine
  • N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine

Uniqueness

N~1~-{5-chloro-2-[(2-chlorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is unique due to the presence of both tetrazole and diamine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups is less common compared to other similar compounds, making it a valuable molecule for research and development.

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